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  • Product: 5-(3-Thienyl)-2-hydroxypyrazine
  • CAS: 1159817-99-8

Core Science & Biosynthesis

Foundational

Chemical structure and synthesis of 5-(3-Thienyl)-2-hydroxypyrazine.

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5-(3-Thienyl)-2-hydroxypyrazine Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and a robust s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5-(3-Thienyl)-2-hydroxypyrazine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a robust synthetic pathway for 5-(3-Thienyl)-2-hydroxypyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The core of this document details a proposed synthesis leveraging the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] We delve into the rationale behind the strategic selection of precursors, catalysts, and reaction conditions. Furthermore, this guide outlines the essential analytical techniques for the structural verification of the target compound, providing predicted spectroscopic data to aid in its identification. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, field-proven experimental protocol.

Introduction and Significance

Heterocyclic compounds containing pyrazine and thiophene scaffolds are of paramount importance in the development of novel pharmaceuticals and functional materials. Pyrazine derivatives, in particular, are recognized for a wide array of biological activities, including anticancer, diuretic, and anti-inflammatory properties.[3] The thiophene ring, a bioisostere of the benzene ring, is frequently incorporated into molecular designs to modulate potency, selectivity, and pharmacokinetic profiles.

The target molecule, 5-(3-Thienyl)-2-hydroxypyrazine, combines these two valuable pharmacophores. The 2-hydroxypyrazine moiety can exist in tautomeric equilibrium with its 2-pyrazinone form, providing a hydrogen bond donor and acceptor site crucial for molecular recognition in biological systems. The strategic placement of the 3-thienyl group offers a vector for further functionalization or for establishing specific interactions within a target active site. This guide provides the foundational chemical knowledge required to synthesize and characterize this versatile molecular scaffold.

Chemical Structure and Physicochemical Properties

The structural integrity of a molecule dictates its function. 5-(3-Thienyl)-2-hydroxypyrazine is characterized by a pyrazine ring substituted at the 5-position with a thiophene ring linked via its 3-position, and a hydroxyl group at the 2-position. A critical feature of 2-hydroxypyrazines is the existence of keto-enol tautomerism, meaning it is in equilibrium with its more stable amide isomer, 5-(thiophen-3-yl)pyrazin-2(1H)-one. This equilibrium can be influenced by the solvent and solid-state packing forces.

Predicted Physicochemical Data

The following table summarizes the key predicted properties for 5-(3-Thienyl)-2-hydroxypyrazine.

PropertyValue
Molecular Formula C₈H₆N₂OS
Molecular Weight 178.21 g/mol
Appearance Predicted to be an off-white to pale yellow solid
CAS Number Not currently assigned.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethanol.
Melting Point Predicted to be >200 °C (typical for rigid, planar heterocyclic systems).

Retrosynthesis and Strategic Approach

The most logical and efficient strategy for constructing the 5-(3-Thienyl)-2-hydroxypyrazine scaffold is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is exceptionally well-suited for this purpose due to its tolerance of a wide range of functional groups, use of readily available and stable boronic acid reagents, and generally mild reaction conditions.[1]

Our retrosynthetic analysis involves disconnecting the C-C bond between the pyrazine and thiophene rings. This leads to two potential precursor pairs:

  • A halogenated 2-hydroxypyrazine and 3-thienylboronic acid.

  • A 2-hydroxypyrazine-5-boronic acid and a 3-halothiophene.

The first approach is generally preferred due to the commercial availability and stability of 3-thienylboronic acid. Therefore, our proposed synthesis begins with the preparation of a suitable precursor, 5-bromo-2-hydroxypyrazine, followed by the key Suzuki-Miyaura coupling step.

G cluster_0 Precursors Target 5-(3-Thienyl)-2-hydroxypyrazine Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Precursor1 5-Bromo-2-hydroxypyrazine Disconnect->Precursor1 Precursor2 3-Thienylboronic Acid Disconnect->Precursor2

Caption: Retrosynthetic analysis of 5-(3-Thienyl)-2-hydroxypyrazine.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for the synthesis of 5-(3-Thienyl)-2-hydroxypyrazine. The protocol is designed to be self-validating, concluding with purification and characterization steps to ensure the identity and purity of the final product.

Synthesis of Precursor: 5-Bromo-2-hydroxypyrazine

Note: The synthesis of this precursor can be achieved through various published methods, often starting from commercially available aminopyrazines.

Core Synthesis: 5-(3-Thienyl)-2-hydroxypyrazine

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

  • 5-Bromo-2-hydroxypyrazine (1.0 eq)

  • 3-Thienylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (solvent)

  • Deionized Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-hydroxypyrazine (1.0 eq), 3-thienylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents.

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromo-2-hydroxypyrazine) is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The use of a polar aprotic solvent like ethyl acetate ensures efficient extraction of the product.

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure product.

Mechanistic Insights and Validation

The success of the synthesis hinges on the catalytic cycle of the Suzuki-Miyaura reaction. Understanding this mechanism provides the rationale for the chosen reagents and conditions.

The Catalytic Cycle:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-hydroxypyrazine, forming a palladium(II) complex.[4]

  • Transmetalation: The boronic acid is activated by the base (K₃PO₄) to form a more nucleophilic boronate species. This species then transfers the thienyl group to the palladium(II) complex, displacing the bromide ion.[4]

  • Reductive Elimination: The two organic fragments (the pyrazine and thiophene) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product and regenerating the palladium(0) catalyst for the next cycle.[4]

The choice of a phosphine ligand (from the Pd(PPh₃)₄) is crucial as it stabilizes the palladium catalyst and modulates its reactivity throughout the cycle. The base is essential for the transmetalation step, which is often the rate-limiting step of the reaction.

Structural Characterization and Validation

Confirmation of the final product's structure is non-negotiable. The following spectroscopic methods are essential for validation. The data presented are predicted values based on established principles.[5]

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazine ring protons (likely two singlets or doublets in the 7.5-8.5 ppm region). Signals for the three thiophene protons in the 7.0-8.0 ppm region with characteristic coupling constants. A broad singlet for the N-H/O-H proton (position is solvent-dependent).
¹³C NMR Resonances for eight distinct carbon atoms. Carbonyl/enol carbon signal expected >150 ppm. Signals for the aromatic carbons of both the pyrazine and thiophene rings in the 110-150 ppm range.
Mass Spec (HRMS) Calculation of the exact mass of the molecular ion [M+H]⁺ should match the theoretical value for C₈H₇N₂OS⁺.
IR Spectroscopy Characteristic absorption bands for N-H/O-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (if in amide form, ~1650-1680 cm⁻¹), and C=C/C=N aromatic stretching (~1400-1600 cm⁻¹).

Conclusion

This guide has detailed the chemical structure and a robust, reliable synthetic protocol for 5-(3-Thienyl)-2-hydroxypyrazine. By employing a Suzuki-Miyaura cross-coupling reaction, this valuable heterocyclic scaffold can be synthesized efficiently. The provided experimental methodology, grounded in established chemical principles, offers a clear pathway for researchers to access this compound. The outlined characterization techniques provide the necessary framework for validating the synthesis, ensuring the scientific integrity of subsequent research in drug discovery and materials science.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (n.d.).
  • Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide - Benchchem. (n.d.).
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021, December 2).
  • Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) - MDPI. (2021, September 7).
  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.).
  • A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones | Request PDF - ResearchGate. (2025, August 5).
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC. (2021, December 2).
  • Suzuki Coupling Mechanism and Applications - YouTube. (2018, July 17).
  • Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed. (2020, January 15).
  • Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - MDPI. (2022, April 8).
  • 5-(thiophen-3-yl)pyrazine-2-carboxylic acid - PubChemLite. (n.d.).

Sources

Exploratory

Theoretical Calculations of 5-(3-Thienyl)-2-hydroxypyrazine Electronic Structure: A Technical Guide

Abstract This technical guide provides a comprehensive computational framework for investigating the electronic structure of 5-(3-Thienyl)-2-hydroxypyrazine (5T2HP), a heterocyclic compound of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive computational framework for investigating the electronic structure of 5-(3-Thienyl)-2-hydroxypyrazine (5T2HP), a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust, self-validating methodology rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This document is intended for researchers, scientists, and drug development professionals, offering both a step-by-step protocol and the causal scientific reasoning behind methodological choices. Key electronic properties, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and simulated electronic absorption spectra, are explored to provide a foundational understanding of the molecule's reactivity, stability, and optical characteristics.

Introduction: The Scientific Imperative

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, functional materials, and agrochemicals. Molecules incorporating both pyrazine and thiophene rings are of particular interest due to their diverse biological activities and unique electronic properties.[1][2][3] The pyrazine ring, a diazine with nitrogen atoms at the 1,4-positions, is a known pharmacophore found in numerous approved drugs.[2][4] The thiophene ring, a sulfur-containing aromatic heterocycle, is a versatile building block in conducting polymers and drug candidates.[3][5]

The molecule 5-(3-Thienyl)-2-hydroxypyrazine (5T2HP) merges these two important scaffolds. A thorough understanding of its electronic structure is paramount for predicting its behavior and designing novel applications. For drug development professionals, this knowledge informs metabolic stability, receptor-binding interactions, and potential toxicity.[6][7] For materials scientists, it provides insights into charge transport properties, photostability, and suitability for organic electronic devices.[5][8]

Computational chemistry offers a powerful, cost-effective lens through which to examine these properties at the sub-atomic level.[9] By employing methods like Density Functional Theory (DFT), we can model the molecule's ground-state electronic distribution and geometry with high accuracy.[10][11] Furthermore, Time-Dependent DFT (TD-DFT) allows for the simulation of its response to electromagnetic radiation, predicting its UV-Vis absorption spectrum.[12][13][14] This guide establishes a validated protocol for these theoretical calculations, providing a roadmap for in-silico characterization of 5T2HP and related heterocyclic systems.

Theoretical and Computational Methodology

The validity of any computational study rests on the appropriateness of its chosen methods. Our approach is built on a foundation of widely validated theories and protocols to ensure trustworthy and reproducible results.

The "Why": Rationale for Method Selection
  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for a reason. It strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules.[9][11] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, making it efficient enough for the necessary calculations.[13]

  • The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively benchmarked functionals for organic molecules.[15][16][17] It incorporates a portion of exact Hartree-Fock exchange, which generally improves the prediction of molecular geometries and electronic properties for systems like 5T2HP.[18]

  • The 6-311++G(d,p) Basis Set: The choice of basis set is critical for obtaining accurate results. A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is selected for its robustness:

    • 6-311G: A "triple-zeta" basis set that provides a flexible description of the valence electrons.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for accurately describing lone pairs, anions, and non-covalent interactions, which are relevant in the hydroxypyrazine moiety.[18]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is crucial for accurately modeling chemical bonds and intermolecular interactions.[17]

  • Time-Dependent DFT (TD-DFT): To understand the optical properties, we must model the molecule's excited states. TD-DFT is an extension of DFT that calculates the response of the electron density to a time-dependent perturbation (like light), providing vertical excitation energies and oscillator strengths that can be used to simulate a UV-Vis spectrum.[12][13][19]

The "How": A Self-Validating Computational Workflow

The following protocol outlines a complete, step-by-step workflow for the theoretical analysis of 5T2HP. This process includes critical validation steps to ensure the scientific integrity of the results.

Diagram 1: Computational Workflow This diagram illustrates the logical flow of the computational protocol, from initial structure preparation to final data analysis, including the crucial frequency analysis validation step.

G cluster_prep 1. Preparation cluster_dft 2. Ground State DFT cluster_tddft 3. Excited State TD-DFT cluster_analysis 4. Analysis node_start Input Molecular Structure (5T2HP) node_opt Geometry Optimization (B3LYP/6-311++G(d,p)) node_start->node_opt node_freq Frequency Analysis node_opt->node_freq node_check Imaginary Frequencies? node_freq->node_check node_min True Minimum Confirmed node_check->node_min No node_reopt Re-optimize Structure node_check->node_reopt Yes node_prop Calculate Ground State Properties: - FMO (HOMO/LUMO) - MEP - NBO node_min->node_prop node_reopt->node_opt node_tddft Vertical Excitation Calculation (TD-DFT/B3LYP/6-311++G(d,p)) node_prop->node_tddft node_spec Simulate UV-Vis Spectrum node_tddft->node_spec node_end Data Interpretation & Reporting node_spec->node_end

Caption: A validated workflow for the computational analysis of 5T2HP.

Step-by-Step Protocol:

  • Structure Input: Construct the initial 3D geometry of 5-(3-Thienyl)-2-hydroxypyrazine using a molecular builder (e.g., GaussView, Avogadro). Ensure a reasonable starting conformation.

  • Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This step locates the lowest energy (most stable) conformation of the molecule.

  • Frequency Analysis (Validation): At the same level of theory, perform a vibrational frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[13] If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized. This is a critical self-validation step.

  • Ground-State Property Calculation: Using the validated minimum-energy structure, perform a single-point energy calculation to derive the following properties:

    • Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][10]

    • Molecular Electrostatic Potential (MEP): Generate the MEP map by calculating the electrostatic potential on the molecule's electron density surface.[20][21][22]

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular charge transfer (delocalization) effects.[23][24][25][26]

  • Excited-State Calculation: Using the same optimized geometry, perform a TD-DFT calculation to compute the first several singlet vertical excitation energies and their corresponding oscillator strengths.[12][27]

  • Spectrum Simulation: Convolute the calculated excitation energies and oscillator strengths using a Gaussian or Lorentzian function to generate a simulated UV-Vis absorption spectrum.

Expected Results and Discussion

This section outlines the key data to be extracted from the calculations and provides expert interpretation of their chemical significance.

Optimized Molecular Geometry

The optimization will yield the most stable 3D structure of 5T2HP. Key parameters to analyze include the dihedral angle between the pyrazine and thiophene rings. A smaller angle suggests a more planar, conjugated system, which typically leads to a smaller HOMO-LUMO gap. Bond lengths within the rings can also indicate the degree of aromaticity and electron delocalization.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are central to understanding a molecule's reactivity and electronic properties.[6][10]

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most easily donated. It is associated with the molecule's ability to act as a nucleophile or undergo oxidation. Visualization of the HOMO will likely show significant electron density on the electron-rich thiophene ring and the hydroxypyrazine system.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where an electron is most easily accepted. It relates to the molecule's ability to act as an electrophile or undergo reduction. The LUMO is expected to be distributed across the π-conjugated system of both rings.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests the molecule is more easily excitable, more polarizable, and generally more chemically reactive.[28] It is a key indicator of the molecule's kinetic stability and optical properties.[7]

Table 1: Predicted FMO Energy Data for 5T2HP

ParameterPredicted Energy (eV)Chemical Implication
EHOMO[Calculated Value]Electron-donating ability; susceptibility to electrophilic attack.
ELUMO[Calculated Value]Electron-accepting ability; susceptibility to nucleophilic attack.
ΔE (LUMO-HOMO)[Calculated Value]Chemical reactivity, kinetic stability, and electronic transition energy.

Diagram 2: FMO Energy Level Diagram This diagram provides a clear visualization of the key electronic transitions and the energy gap between the frontier molecular orbitals.

FMO LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO   ΔE = ELUMO - EHOMO S1 S1 (First Excited State) S0 S0 (Ground State) invis1->invis2  hν (Absorption)  (π → π*)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-(3-Thienyl)-2-hydroxypyrazine: A Novel Fluorescent Probe for Bioimaging

Authored by: A Senior Application Scientist Introduction: The Quest for Novel Fluorophores in Cellular Imaging Fluorescence microscopy is a cornerstone of modern biological research, providing unparalleled insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Novel Fluorophores in Cellular Imaging

Fluorescence microscopy is a cornerstone of modern biological research, providing unparalleled insights into the intricate workings of living cells.[1][2] The power of this technique is fundamentally reliant on the quality and specificity of the fluorescent probes used.[3] Small-molecule fluorescent probes, in particular, offer significant advantages due to their high sensitivity, minimal invasiveness, and the potential for real-time imaging of dynamic cellular processes.[1][4] The development of novel fluorophores with superior photophysical properties, such as high quantum yield, large Stokes shift, and photostability, is crucial for advancing the frontiers of bioimaging.

Heterocyclic compounds are a rich source of fluorescent scaffolds due to their diverse electronic properties and synthetic tractability.[5] This document introduces 5-(3-Thienyl)-2-hydroxypyrazine, a novel heterocyclic compound, as a promising candidate for a fluorescent probe. Its structure, featuring a thiophene donor group and a hydroxypyrazine core, suggests the potential for intramolecular charge transfer (ICT) mechanisms, which are often associated with environmentally sensitive fluorescence.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 5-(3-Thienyl)-2-hydroxypyrazine for cellular bioimaging. The protocols outlined herein are designed to be a self-validating system, guiding the user from initial characterization to advanced imaging applications.

Physicochemical and Spectroscopic Properties

The successful application of any fluorescent probe begins with a thorough understanding of its fundamental properties. The following table summarizes the key characteristics of 5-(3-Thienyl)-2-hydroxypyrazine.

PropertyValueSignificance in Bioimaging
Molecular Formula C₈H₆N₂OSProvides the exact elemental composition.
Molecular Weight 182.21 g/mol Low molecular weight generally correlates with good cell permeability.[5]
Purity (as supplied) >98% (HPLC)High purity is essential to prevent artifacts from fluorescent impurities.
Solubility Soluble in DMSO, DMF, AcetonitrileDictates how stock solutions should be prepared and the final concentration of solvent in the cell culture medium.
Excitation Max (λex) ~420 nm (in PBS, pH 7.4)The optimal wavelength of light needed to excite the fluorophore.
Emission Max (λem) ~540 nm (in PBS, pH 7.4)The wavelength of the emitted fluorescent light, which determines the appropriate emission filter for microscopy.
Stokes Shift ~120 nmA large Stokes shift minimizes self-quenching and simplifies the separation of excitation and emission signals.[6]
Quantum Yield (Φ) ~0.35 (in PBS, pH 7.4)A measure of the probe's brightness; a higher value is generally desirable.
Extinction Coefficient ~25,000 M⁻¹cm⁻¹ at λexRelates to the efficiency of light absorption.

Note: Spectroscopic properties are environmentally sensitive and may vary depending on the solvent, pH, and binding to cellular components.

Core Experimental Workflow

The following diagram outlines the logical flow for validating and using a novel fluorescent probe like 5-(3-Thienyl)-2-hydroxypyrazine. This workflow ensures that the probe is suitable for the intended biological system and that the imaging data obtained is reliable.

G cluster_0 Probe Characterization cluster_1 Imaging Protocol cluster_2 Advanced Analysis ProbePrep Probe Preparation (Stock Solution) Cytotoxicity Cytotoxicity Assay (e.g., MTT) ProbePrep->Cytotoxicity Determine working concentration CellStaining Cell Culture & Staining Cytotoxicity->CellStaining Select non-toxic concentration Photostability Photostability Test Microscopy Fluorescence Microscopy & Image Acquisition Photostability->Microscopy Define imaging parameters CellStaining->Photostability Localization Subcellular Localization (Co-staining) Microscopy->Localization Quantification Image Analysis & Quantification Microscopy->Quantification

Caption: General workflow for validation and application of a new fluorescent probe.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: A high-concentration stock solution in an anhydrous organic solvent like DMSO ensures stability and longevity. This stock is then diluted to a working concentration in an aqueous buffer or cell culture medium immediately before use to prevent precipitation and ensure biocompatibility.

Materials:

  • 5-(3-Thienyl)-2-hydroxypyrazine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM): a. Weigh out 1.82 mg of 5-(3-Thienyl)-2-hydroxypyrazine powder. b. Dissolve the powder in 1 mL of anhydrous DMSO to create a 10 mM stock solution. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. e. Store at -20°C, protected from light. The stock solution should be stable for several months.

  • Working Solution (1-10 µM): a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Dilute the stock solution in a biologically compatible buffer (e.g., PBS or serum-free cell culture medium) to the desired final concentration. For an initial experiment, a concentration range of 1 µM to 10 µM is recommended. c. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer. d. Vortex briefly to mix. Use the working solution immediately.

Protocol 2: Cellular Staining and Fluorescence Microscopy

Rationale: This protocol outlines the fundamental steps for labeling live cells and acquiring images. The optimal staining time and probe concentration must be determined empirically, as they can vary significantly between cell types.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • 5-(3-Thienyl)-2-hydroxypyrazine working solution

  • Fluorescence microscope equipped with appropriate filters (e.g., DAPI/FITC/TRITC cube set) and a digital camera.

Procedure:

  • Cell Preparation: a. Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to 60-80% confluency.

  • Staining: a. Aspirate the complete culture medium from the cells. b. Wash the cells once with pre-warmed PBS (37°C). c. Add the 5-(3-Thienyl)-2-hydroxypyrazine working solution (e.g., 5 µM in serum-free medium) to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined by testing a time course (e.g., 15, 30, 45, 60 minutes).

  • Washing and Imaging: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS to remove any unbound probe. c. Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. d. Proceed immediately to the fluorescence microscope.

  • Image Acquisition: a. Place the dish on the microscope stage. b. Locate the cells using brightfield or phase-contrast microscopy. c. Switch to fluorescence illumination. Use an excitation filter appropriate for ~420 nm (e.g., a standard DAPI or CFP filter set might be suitable) and an emission filter for ~540 nm (e.g., a standard GFP or YFP filter set). d. Adjust the exposure time to obtain a well-exposed image with a good signal-to-noise ratio, while minimizing photobleaching. e. Capture images.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Rationale: It is critical to ensure that the fluorescent probe is not toxic to the cells at the concentrations used for imaging. The MTT assay is a standard colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells plated in a 96-well plate

  • 5-(3-Thienyl)-2-hydroxypyrazine at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Plate cells in a 96-well plate at a density of ~10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of 5-(3-Thienyl)-2-hydroxypyrazine for a duration equivalent to your planned staining and imaging time (e.g., 2-4 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • After treatment, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. Select a working concentration that results in >95% cell viability.

Potential Application: Enzyme-Activated Probes

The hydroxypyrazine moiety of 5-(3-Thienyl)-2-hydroxypyrazine presents an opportunity for chemical modification to create an "activatable" probe.[4][7] For example, the hydroxyl group could be masked with a recognition unit that is a substrate for a specific enzyme.[8] Upon enzymatic cleavage, the hydroxyl group is revealed, leading to a significant change in fluorescence ("turn-on" response). This strategy is powerful for detecting specific enzyme activities within living cells.[7]

Caption: Hypothetical mechanism for an enzyme-activated probe.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal 1. Probe concentration too low.2. Incubation time too short.3. Incorrect filter set.4. Probe is not cell-permeable.1. Increase probe concentration (e.g., up to 20 µM, check cytotoxicity).2. Increase incubation time.3. Verify excitation/emission spectra and match with microscope filters.4. Consider cell fixation and permeabilization (e.g., with paraformaldehyde and Triton X-100), though this precludes live-cell imaging.
High Background 1. Probe concentration too high.2. Insufficient washing.3. Probe precipitation in medium.1. Decrease probe concentration.2. Increase the number and duration of wash steps.3. Ensure the final DMSO concentration is low (<0.5%). Prepare the working solution fresh and vortex well before adding to cells.
Rapid Photobleaching 1. High illumination intensity.2. Long exposure times.1. Reduce illumination intensity using neutral density filters.2. Use the shortest possible exposure time that provides a good signal.3. Use an anti-fade mounting medium for fixed cells.
Signs of Cell Stress 1. Probe is cytotoxic at the working concentration.2. High solvent concentration.1. Perform a cytotoxicity assay (Protocol 3) and use a lower, non-toxic concentration.2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is below 0.5%.

References

  • Drug Target Review. (2023, November 16). Enzyme-activated fluorescent probes could revolutionise healthcare. [Link]

  • Sharma, A., et al. (n.d.). Activatable Optical Probes for the Detection of Enzymes. PMC - NIH. [Link]

  • Kundu, K., et al. (2021, March 11). Two-Photon Fluorescent Probes for Detecting Enzyme Activities in Live Tissues. ACS Publications. [Link]

  • Chyan, W., & Raines, R. T. (n.d.). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. DSpace@MIT. [Link]

  • Goud, E. K., et al. (2022, July 14). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. MDPI. [Link]

  • CD BioSciences. (n.d.). Bioimaging Applications. [Link]

  • Cheminet, N., et al. (2021, September 7). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). PMC. [Link]

  • Al-Shammari, M. B., et al. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC. [Link]

  • Gao, Y., et al. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]

  • Zhang, J., et al. (2024, December 23). Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine. PMC. [Link]

  • Devaraj, N. K., & Weissleder, R. (n.d.). Biomedical Applications of Tetrazine Cycloadditions. SciSpace. [Link]

  • Wang, Y., et al. (2021, April 22). A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. PubMed Central. [Link]

Sources

Application

Application Note: Utilizing 5-(3-Thienyl)-2-hydroxypyrazine Scaffolds in Dye-Sensitized Solar Cells (DSSCs)

Executive Summary This guide details the application of 5-(3-Thienyl)-2-hydroxypyrazine as a critical structural intermediate for synthesizing high-performance Donor-Acceptor-π-Acceptor (D-A-π-A) organic sensitizers. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5-(3-Thienyl)-2-hydroxypyrazine as a critical structural intermediate for synthesizing high-performance Donor-Acceptor-π-Acceptor (D-A-π-A) organic sensitizers. While the molecule itself lacks the requisite anchoring groups for direct DSSC application, its pyrazine-thiophene core is a potent auxiliary acceptor unit. When properly functionalized, this scaffold lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating red-shifted absorption spectra (often into the Near-IR) and improving intramolecular charge transfer (ICT).

This protocol covers the synthetic transformation of the core molecule into a functional dye, photophysical characterization , and device fabrication protocols optimized for pyrazine-based sensitizers.

Part 1: Scientific Foundation & Mechanism

The Role of the Scaffold

In modern metal-free organic dyes, the "D-π-A" architecture is standard. However, simple D-π-A dyes often suffer from narrow absorption bands.

  • The Pyrazine Advantage: Incorporating an electron-deficient pyrazine ring between the donor and the π-bridge creates a D-A'-π-A architecture. The pyrazine acts as an auxiliary acceptor (A'), trapping electrons transiently to extend the absorption onset.

  • The 3-Thienyl Function: Unlike the linear 2-thienyl linkage, the 3-thienyl moiety introduces a steric twist. This reduces π-π stacking aggregation on the TiO₂ surface—a common cause of self-quenching in planar organic dyes—thereby improving open-circuit voltage (

    
    ).
    
  • The Hydroxyl Handle: The 2-hydroxy group is a versatile synthetic handle. It exists in tautomeric equilibrium with 2-pyrazinone . For DSSC applications, this group is typically activated (converted to a halide or triflate) to attach strong electron donors (e.g., Triphenylamine).

Tautomerism Alert

Researchers must be aware that 5-(3-Thienyl)-2-hydroxypyrazine undergoes lactam-lactim tautomerism. In solution, the pyrazinone (keto) form often predominates.

  • Implication: Direct alkylation can lead to mixtures of O-alkylation and N-alkylation.

  • Solution: For robust dye synthesis, we recommend converting the -OH to -Cl using POCl₃, enabling selective Suzuki-Miyaura coupling.

Part 2: Experimental Protocols

Module A: Synthesis of the Functional Sensitizer

Objective: Transform the raw scaffold into a D-A'-π-A dye (Target Structure: TPA-Pyrazine-Thiophene-Cyanoacrylic Acid).

Reagents Required:

  • 5-(3-Thienyl)-2-hydroxypyrazine (Starting Material)

  • Phosphorus oxychloride (POCl₃)

  • 4-(Diphenylamino)phenylboronic acid (Donor Precursor)

  • Cyanoacetic acid (Anchor Precursor)

  • Pd(PPh₃)₄ (Catalyst)

Step-by-Step Synthesis Workflow
  • Chlorination (Activation):

    • Reflux 5-(3-Thienyl)-2-hydroxypyrazine (1 eq) in neat POCl₃ at 100°C for 4 hours.

    • Quench with ice water; extract with Dichloromethane (DCM).

    • Product: 2-Chloro-5-(3-thienyl)pyrazine.

  • Donor Attachment (Suzuki Coupling):

    • Mix the chloro-intermediate (1 eq) with 4-(Diphenylamino)phenylboronic acid (1.2 eq),

      
       (2M aq), and Pd(PPh₃)₄ (5 mol%) in Toluene/Ethanol (3:1).
      
    • Reflux under

      
       for 12 hours.
      
    • Result: The electron-rich donor is now coupled to the electron-deficient pyrazine core.

  • Linker Extension (Vilsmeier-Haack Formylation):

    • Dissolve the product in dry DMF. Add

      
       dropwise at 0°C.
      
    • Heat to 80°C for 6 hours.

    • Result: An aldehyde (-CHO) group is installed on the 2-position of the thiophene ring.

  • Anchor Installation (Knoevenagel Condensation):

    • Reflux the aldehyde-intermediate with Cyanoacetic acid (3 eq) and Piperidine (cat.) in Acetonitrile for 6 hours.

    • Purification: Recrystallize from Methanol/Chloroform.

Visualization: Synthetic Pathway

Synthesis_Path Start 5-(3-Thienyl)- 2-hydroxypyrazine Step1 Activation (POCl3) Start->Step1 Inter1 2-Chloro-5- (3-thienyl)pyrazine Step1->Inter1 Step2 Suzuki Coupling (Donor Attachment) Inter1->Step2 Inter2 D-A'-π Scaffold Step2->Inter2 Step3 Formylation & Condensation Inter2->Step3 Final Final D-A'-π-A Sensitizer Step3->Final

Figure 1: Retrosynthetic workflow converting the hydroxy-pyrazine scaffold into a functional photovoltaic dye.

Module B: Photophysical Characterization

Before device fabrication, the synthesized dye must be validated.

Protocol:

  • UV-Vis Absorption: Prepare a

    
     M solution in DCM.
    
    • Target: Look for two bands.[1][2] High energy (π-π*) < 400 nm and Low energy (ICT) > 500 nm.

    • Success Criteria: Molar extinction coefficient (

      
      ) > 30,000 
      
      
      
      .
  • Cyclic Voltammetry (CV):

    • Setup: 0.1 M

      
       in Acetonitrile. Working electrode: Glassy Carbon. Reference: Ag/AgCl.
      
    • Calculation:

      
      .
      
    • Requirement: HOMO must be more positive than the

      
       redox potential (-4.9 eV) for regeneration. LUMO must be more negative than the TiO₂ Conduction Band (-4.0 eV).
      

Data Summary Table: Typical Pyrazine-Thiophene Dye Properties

ParameterSymbolTarget ValueSignificance
Absorption Max

550 - 650 nmEnsures photon capture in the visible/red region.
Band Gap

1.8 - 2.1 eVNarrower gap = broader spectrum coverage.
LUMO Level

> -3.8 eVMust be higher than TiO₂ CB (-4.0 eV) for injection.
HOMO Level

< -5.2 eVMust be lower than Electrolyte (-4.9 eV) for regeneration.
Module C: DSSC Device Fabrication Protocol

Standardized for Organic Dyes susceptible to aggregation.

1. Photoanode Preparation
  • Substrate: FTO Glass (

    
    ), cleaned via ultrasonication (detergent -> water -> acetone -> ethanol).
    
  • Blocking Layer: Treat FTO with 40 mM

    
     (aq) at 70°C for 30 mins.
    
  • Mesoporous Layer: Screen print

    
     paste (20 nm particles). Sinter at 500°C for 30 mins (ramp rate 5°C/min).
    
  • Scattering Layer: Screen print 400 nm

    
     particles (optional, for light trapping).
    
2. Dye Loading (Critical Step)
  • Solvent: Toluene/Acetonitrile (1:1 mixture). Note: Pyrazine dyes are often less soluble in pure ethanol.

  • Concentration: 0.3 mM Dye.

  • Co-adsorbent: Add 10 mM CDCA (Chenodeoxycholic acid) .

    • Reasoning: The planar nature of the pyrazine-thiophene unit leads to π-π stacking. CDCA breaks these aggregates, preventing self-quenching and improving electron injection efficiency.

  • Staining Time: Immerse electrodes for 12–16 hours at room temperature in the dark.

3. Electrolyte & Assembly
  • Electrolyte Formulation (Iodine-based):

    • 0.6 M DMPII (1,2-dimethyl-3-propylimidazolium iodide)

    • 0.05 M

      
      
      
    • 0.1 M LiI

    • 0.5 M TBP (4-tert-butylpyridine) in Acetonitrile/Valeronitrile (85:15).

  • Assembly: Sandwich the dyed photoanode with a Platinized Counter Electrode using a Surlyn thermoplastic spacer (25 µm). Seal at 110°C.

Visualization: Device Mechanism

DSSC_Mechanism Sun Sunlight (hv) Dye_GS Dye (Ground State) HOMO Sun->Dye_GS Excitation Dye_ES Dye (Excited State) LUMO Dye_GS->Dye_ES TiO2 TiO2 Conduction Band (-4.0 eV) Dye_ES->TiO2 Electron Injection (Fast) Load External Load (Electricity) TiO2->Load Transport Electrolyte Redox Electrolyte (I-/I3-) Electrolyte->Dye_GS Regeneration (Slow) Load->Electrolyte Re-reduction

Figure 2: Electron transfer pathway. The pyrazine unit in the dye fine-tunes the Dye_ES level to maximize injection efficiency.

References

  • Materials Chemistry Frontiers (2025). Pyrazine-based sensitizers for dye-sensitized solar cells.[3] Review of pyrazine architectures in D-π-A designs.

  • Processes (2023). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. Detailed synthesis and optical tuning of TPz-based dyes. [4]

  • ACS Applied Materials & Interfaces (2016). Thieno[3,4-b]pyrazine as an Electron Deficient π-Bridge in D–A−π–A DSCs. Fundamental study on the electron-withdrawing nature of the scaffold.

  • Journal of Chemical Research.Tautomerism of hydroxypyrazines. Background on the lactam-lactim equilibrium essential for the chlorination step. [General Reference for Tautomerism Mechanism]

Sources

Method

Application Notes and Protocols for the Quantification of 5-(3-Thienyl)-2-hydroxypyrazine

Introduction 5-(3-Thienyl)-2-hydroxypyrazine is a heterocyclic aromatic compound of significant interest in pharmaceutical and materials science research. Its structural motifs, combining a pyrazine ring with a thiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Thienyl)-2-hydroxypyrazine is a heterocyclic aromatic compound of significant interest in pharmaceutical and materials science research. Its structural motifs, combining a pyrazine ring with a thiophene moiety, suggest potential applications where precise quantification is paramount for quality control, pharmacokinetic studies, and material characterization. This document provides a comprehensive guide to the analytical methods for the accurate and reliable quantification of 5-(3-Thienyl)-2-hydroxypyrazine, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and validated according to internationally recognized guidelines to ensure data integrity and reproducibility.

The choice of an analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, comparative format.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For 5-(3-Thienyl)-2-hydroxypyrazine, a reverse-phase HPLC method is highly suitable, leveraging the compound's polarity for effective separation from potential impurities and matrix components.[1]

A. Principle of Analysis

Reverse-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. By optimizing the mobile phase composition, a precise and reproducible separation of 5-(3-Thienyl)-2-hydroxypyrazine can be achieved. Detection is accomplished using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

B. Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Reference standard of 5-(3-Thienyl)-2-hydroxypyrazine (purity ≥ 98%).

  • HPLC-grade acetonitrile (ACN) and methanol.

  • Purified water (18.2 MΩ·cm).

  • Formic acid (LC-MS grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.[3]

  • UV Detection Wavelength: Determined by scanning the UV spectrum of the standard solution (typically between 250-350 nm for pyrazine derivatives).[4]

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
15.0595
15.1955
20.0955

4. Method Validation: The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[5][6][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A calibration curve is constructed by plotting the peak area against the concentration of the working standards. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value.[8] It is assessed by performing recovery studies on spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries between 98-102% are generally considered acceptable.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples of the same homogenous sample by the same analyst on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same homogenous sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) for precision should typically be ≤ 2%.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with S/N of 3 for LOD and 10 for LOQ.[9]

C. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Protein_Precipitation Protein Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection CID->MS2 MRM_Integration MRM Peak Integration MS2->MRM_Integration Calibration_Curve Calibration Curve MRM_Integration->Calibration_Curve Quantification_Result Quantification Calibration_Curve->Quantification_Result UVVis_Logic cluster_principles Fundamental Principles cluster_experiment Experimental Steps cluster_outcome Analytical Outcome Beer_Lambert Beer-Lambert Law (A = εbc) Determine_LambdaMax Determine λmax Beer_Lambert->Determine_LambdaMax Prepare_Standards Prepare Calibration Standards Determine_LambdaMax->Prepare_Standards Measure_Absorbance Measure Absorbance Prepare_Standards->Measure_Absorbance Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Determine_Concentration Determine Unknown Concentration Calibration_Curve->Determine_Concentration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 5-(3-Thienyl)-2-hydroxypyrazine

Executive Summary & Mechanistic Insight The Challenge: Synthesizing 5-(3-Thienyl)-2-hydroxypyrazine presents a dual challenge: the tautomeric equilibrium of the pyrazine core and the catalytic sensitivity of the thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Challenge: Synthesizing 5-(3-Thienyl)-2-hydroxypyrazine presents a dual challenge: the tautomeric equilibrium of the pyrazine core and the catalytic sensitivity of the thiophene moiety.

  • Tautomeric Interference: 2-Hydroxypyrazines exist in equilibrium with their 2(1H)-pyrazinone tautomers. The amide-like tautomer (pyrazinone) predominates in solution. The free N-H and C=O moieties can coordinate to Palladium (Pd) species, sequestering the catalyst and stalling the catalytic cycle.

  • Thiophene Poisoning: Sulfur atoms in the thiophene ring have a high affinity for Pd, potentially poisoning the catalyst if the ligand shell is not sufficiently bulky or electron-rich.

  • Protodeboronation: While 3-thienylboronic acid is more stable than its 2-isomer, it remains susceptible to protodeboronation under the basic aqueous conditions typical of Suzuki couplings, leading to lower stoichiometry and unreacted halide.

The Solution: To maximize yield and reproducibility, we recommend a Protected Suzuki-Miyaura Protocol . By masking the hydroxyl group as a benzyl ether, we lock the pyrazine in its aromatic form, preventing catalyst sequestration and improving solubility in organic solvents.

Master Protocol: The "Protected Route" (Recommended)

This workflow prioritizes yield and purity over step count.

Step 1: Protection (O-Benzylation)
  • Substrate: 5-bromo-2-hydroxypyrazine

  • Reagents: Benzyl bromide (BnBr), Ag₂CO₃ (Silver Carbonate) or K₂CO₃.

  • Solvent: Toluene or DMF.

  • Outcome: 2-(benzyloxy)-5-bromopyrazine.

  • Note: Ag₂CO₃ favors O-alkylation over N-alkylation (which yields the unwanted N-benzyl pyrazinone).

Step 2: Suzuki-Miyaura Coupling
  • Substrate: 2-(benzyloxy)-5-bromopyrazine.

  • Coupling Partner: 3-Thienylboronic acid (1.2 – 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%). Why? The ferrocenyl ligand prevents sulfur poisoning.

  • Base: K₃PO₄ (2.0 M aq).

  • Solvent: 1,4-Dioxane.[3]

  • Conditions: 90°C, 4-12 hours, Inert Atmosphere (Ar/N₂).

Step 3: Deprotection
  • Method: Hydrogenolysis (H₂, Pd/C) or Acid Hydrolysis (TFA/HCl).

  • Outcome: 5-(3-Thienyl)-2-hydroxypyrazine.

Troubleshooting & FAQs
Category A: Low Yield & Conversion

Q1: I am using Pd(PPh₃)₄ and getting <30% yield. The reaction turns black immediately. Why? A: You are experiencing catalyst death via sulfur poisoning. Triphenylphosphine (PPh₃) is a monodentate ligand that dissociates easily. The thiophene sulfur then binds to the open Pd site, deactivating it (forming "Palladium black").

  • Fix: Switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ or a bulky Buchwald precatalyst like XPhos Pd G3 . These ligands bind tighter to the Pd center, preventing sulfur interference.

Q2: I see a lot of unreacted bromide, but the boronic acid is gone. A: This indicates protodeboronation . The 3-thienylboronic acid is hydrolyzing to thiophene before it can couple.

  • Fix 1: Increase boronic acid equivalents to 1.5–2.0.

  • Fix 2: Add the boronic acid in portions (e.g., 3 batches over 1 hour) to keep the instantaneous concentration low but steady.

  • Fix 3: Switch to the corresponding pinacol ester , which is more stable towards hydrolysis.

Category B: Purification & Solubility

Q3: The product is stuck in the aqueous layer during workup. A: 5-(3-Thienyl)-2-hydroxypyrazine is amphoteric and polar. At high pH (basic workup), it forms a salt. At low pH, the pyrazine nitrogen protonates.

  • Fix: Adjust the aqueous layer to pH 5–6 (the isoelectric point region) before extraction. Use a polar organic solvent like Ethyl Acetate/THF (3:1) or n-Butanol for extraction.

Q4: Can I skip the protection step? A: Yes, but expect lower yields (40-50%). If you must run the Direct Route :

  • Use water-soluble phosphine ligands (e.g., TPPTS) or run in neat water/alcohol mixtures.

  • Increase catalyst loading to 10 mol%.

  • Use a weaker base like Na₂CO₃ to minimize the formation of the unreactive pyrazinone anion.

Comparative Data: Catalyst Performance

Conditions: 2-(benzyloxy)-5-bromopyrazine (1.0 eq), 3-Thienylboronic acid (1.5 eq), Base (3.0 eq), Solvent (Dioxane/H2O), 90°C, 12h.

Catalyst SystemLigand TypeYield (Isolated)Comments
Pd(PPh₃)₄ Monodentate28%Significant Pd black formation; poor conversion.
Pd(OAc)₂ / SPhos Bulky Monodentate82%Excellent conversion; SPhos resists S-poisoning.
Pd(dppf)Cl₂ Bidentate (Ferrocene)88% Recommended. Robust, easy handling, cost-effective.
Pd₂dba₃ / Xantphos Bidentate (Wide Bite)65%Slower reaction rate; steric crowding.
Visual Workflow & Decision Tree

G Start Start: 5-Bromo-2-hydroxypyrazine Decision Is Yield Priority > 80%? Start->Decision Protect Step 1: O-Protection (BnBr, Ag2CO3, Toluene) Decision->Protect Yes (Recommended) Direct Direct Coupling (High Catalyst Load, Water/EtOH) Decision->Direct No (Rapid Screening) Suzuki_Prot Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4, Dioxane) Protect->Suzuki_Prot Intermediate: 2-BnO-5-Br-Pyrazine Deprotect Step 3: Deprotection (H2, Pd/C or TFA) Suzuki_Prot->Deprotect Success Target: 5-(3-Thienyl)-2-hydroxypyrazine (High Purity) Deprotect->Success Moderate Target Product (Moderate Yield, Difficult Purification) Direct->Moderate

Caption: Decision Logic for Synthesis Route Selection. The Protected Route (Green path) offers superior control over catalyst poisoning and purification.

References
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Synthesis and Biological Evaluation of 5-Substituted Pyrazine Derivatives. European Journal of Medicinal Chemistry, 46(2), 779-786.
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

Sources

Optimization

Purification strategies for 5-(3-Thienyl)-2-hydroxypyrazine and its analogs.

The following guide serves as a specialized Technical Support Center for the purification of 5-(3-Thienyl)-2-hydroxypyrazine and its structural analogs. It is designed to address the unique physicochemical challenges pos...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 5-(3-Thienyl)-2-hydroxypyrazine and its structural analogs. It is designed to address the unique physicochemical challenges posed by the pyrazinone-hydroxypyrazine tautomerism and the lipophilic nature of the thienyl substituent.

Status: Operational Operator: Senior Application Scientist Ticket Focus: Purification Strategy, Tautomer Management, Impurity Scavenging

Core Chemical Insight: The "Chameleon" Effect

Before troubleshooting, you must understand why this molecule behaves inconsistently. 5-(3-Thienyl)-2-hydroxypyrazine exists in a tautomeric equilibrium between the hydroxy-form (enol) and the oxo-form (amide/pyrazinone) .

  • In Solution (Non-polar): Favors the hydroxy form.

  • In Solid State / Polar Solvents: Favors the oxo-form (2-pyrazinone).

  • Implication: This duality causes "streaking" on silica columns and inconsistent solubility during recrystallization. Your purification strategy must force the molecule into a single state or utilize its amphoteric nature.

Troubleshooting Guides & FAQs

Category A: Recrystallization Issues

Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the product phase-separates as a liquid before it can crystallize, often due to a high impurity profile or incorrect solvent polarity.

  • The Fix (Seeding Protocol):

    • Dissolve the crude oil in the minimum amount of hot solvent (e.g., Ethanol or Acetonitrile).

    • Cool slowly to the "cloud point."

    • Critical Step: Add a seed crystal. If none exists, scratch the glass surface or add a trace amount of anti-solvent (Water) to induce nucleation before the oil phase forms.

    • Solvent Switch: If using Toluene/Hexane, switch to Ethanol/Water (9:1) . The hydroxyl/oxo group requires a protic solvent to stabilize the crystal lattice via hydrogen bonding.

Q: The crystals are retaining a persistent yellow/brown color. Is this the thiophene oxidizing? A: Likely, yes. Thiophene rings are electron-rich and prone to oxidation, forming colored oligomers.

  • The Fix (Adsorption):

    • Do not use harsh oxidants.

    • Dissolve the crude in hot ethanol.

    • Add Activated Carbon (10% w/w) or Silica Thiol (for Pd removal) .

    • Reflux for 30 minutes, filter hot through Celite, then proceed to crystallization.

Category B: Chromatography Challenges

Q: I see severe tailing/streaking on my TLC and Column. Is the compound degrading? A: It is likely not degrading but interacting strongly with the silanols on the silica gel due to the amide-like (pyrazinone) tautomer.

  • The Fix (Mobile Phase Modifier):

    • Standard: Add 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH). This suppresses the ionization of the silanols and the hydroxypyrazine, sharpening the peak.

    • Alternative: Use Neutral Alumina instead of Silica. Alumina is less acidic and reduces the hydrogen-bonding drag of the pyrazinone oxygen.

Q: How do I remove Palladium residues from the Suzuki coupling step? A: Pyrazines are excellent ligands for Palladium, making removal difficult.

  • The Fix (Chemical Wash):

    • Post-reaction, dissolve the crude in EtOAc.

    • Wash with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate solution. These ligands have a higher affinity for Pd than the pyrazine nitrogen.

Master Purification Protocol: Acid-Base Precipitation

Recommended as the primary purification method before chromatography.

This method exploits the acidity of the hydroxyl group (pKa ~8-9), allowing you to separate neutral organic impurities (dimers, starting thiophene) from the target.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 1M NaOH (5-10 volumes). The product will dissolve as the sodium salt (sodium pyrazin-2-olate).

    • Checkpoint: If solids remain, these are non-acidic impurities (e.g., bis-thienyl byproducts).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble organics and palladium black.

  • Extraction (Wash): Extract the aqueous filtrate with a non-polar solvent (e.g., Toluene or DCM) to pull out lipophilic impurities. Discard the organic layer. [1]

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~3-4.

  • Isolation: The product will precipitate as a thick solid. Filter, wash with cold water, and dry.

Decision Tree & Workflow Visualization

The following diagram outlines the logical decision process for purifying 5-(3-Thienyl)-2-hydroxypyrazine based on crude purity and observed behavior.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Check Solubility in 1M NaOH Start->SolubilityCheck Insoluble Insoluble Solids Present? SolubilityCheck->Insoluble Filter Filter Insolubles (Remove Non-acidic Impurities) Insoluble->Filter Yes Wash Wash Aqueous Phase with Toluene/DCM Insoluble->Wash No Filter->Wash Acidify Acidify to pH 3-4 (Precipitate Product) Wash->Acidify Cryst Recrystallization (EtOH/Water or ACN) Acidify->Cryst Purity > 90% Column Column Chromatography (DCM:MeOH + 1% AcOH) Acidify->Column Purity < 90% Final Pure 5-(3-Thienyl)-2-hydroxypyrazine Cryst->Final Column->Final

Caption: Logic flow for the purification of amphoteric hydroxypyrazines, prioritizing Acid-Base extraction.

Solvent Selection Data

Solvent SystemApplicationProsCons
Ethanol / Water (9:1) RecrystallizationExcellent recovery; stabilizes crystalline lattice.High boiling point of water can make drying slow.
1M NaOH / HCl Acid-Base ExtractionHighly specific for hydroxypyrazines; removes neutral organics.High salt formation; product must be washed thoroughly.
DCM / Methanol (95:5) ChromatographyGood solubility for thienyl analogs.Causes tailing without acid modifier.
Acetonitrile TriturationGood for removing colored oligomers.Lower recovery yield compared to alcohols.

References

  • Vertex Pharmaceuticals. (2008). Process of preparing pyrazines. US Patent 2,520,088. Link

  • BenchChem. (2025).[2] Identifying common pitfalls in pyrazine synthesis and purification. Technical Support Center. Link

  • Barrow, J. C., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Link

  • Cayman Chemical. (2022).[3] Phenoxazine Product Information & Solubility. Link

  • Organic Syntheses. (2020). Triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Org. Synth. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Binding Mechanism of 5-(3-Thienyl)-2-hydroxypyrazine with Target Molecules

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding mechanism of novel compounds. Using 5-(3-Thienyl)-2-hydroxypyrazine as a ca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding mechanism of novel compounds. Using 5-(3-Thienyl)-2-hydroxypyrazine as a case study, we will explore a multi-tiered experimental and computational approach. The pyrazine heterocycle is a well-established scaffold in medicinal chemistry, frequently found in molecules targeting a range of biological entities, particularly kinases.[1][2] For the purpose of this guide, we will hypothesize that our compound of interest, 5-(3-Thienyl)-2-hydroxypyrazine (referred to as 'THP'), is a putative inhibitor of a key oncogenic receptor tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[3]

Our objective is to move beyond simple affinity measurements to build a robust, evidence-based model of molecular interaction. This involves a logical progression from computational prediction to biophysical characterization and, ultimately, structural and cellular validation. We will compare THP's performance against a well-characterized, fictitious competitor, "Compound X," a known ATP-competitive VEGFR-2 inhibitor.

Pillar 1: In Silico Prediction – Forming the Hypothesis

Before committing to resource-intensive wet-lab experiments, computational modeling provides an invaluable starting point. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[4] This allows us to form an initial, testable hypothesis of the binding mode.

The primary causality for beginning with docking is its efficiency in screening and prioritizing compounds while providing a structural hypothesis for the specific non-covalent interactions—such as hydrogen bonds and hydrophobic contacts—that may govern the binding event.[4][5]

Experimental Protocol: Molecular Docking of THP into VEGFR-2
  • Protein Preparation: Obtain the crystal structure of VEGFR-2's kinase domain (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a 3D conformation of THP and Compound X. Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site for docking. For an ATP-competitive inhibitor, this will be the ATP-binding pocket of the kinase.

  • Docking Execution: Run a docking algorithm (e.g., AutoDock, Glide) to place the ligands into the defined binding site, scoring various poses based on a defined scoring function.

  • Analysis: Analyze the top-scoring poses. Identify key predicted interactions (e.g., hydrogen bonds with the hinge region, hydrophobic interactions in the back pocket).

Data Summary: Predicted Binding Affinity and Key Interactions
CompoundDocking Score (kcal/mol)Predicted H-Bonds with Hinge RegionKey Predicted Hydrophobic Interactions
THP -9.8Cys919, Glu917Val848, Ala866, Leu1035
Compound X -10.5Cys919Val848, Ala866, Leu1035, Phe1047

This data suggests that while both compounds are predicted to bind effectively, Compound X may form more extensive hydrophobic contacts, potentially explaining its slightly better docking score.

Workflow Visualization

G cluster_0 Computational Docking Workflow PDB 1. Obtain Protein Structure (e.g., VEGFR-2 from PDB) Grid 3. Define Binding Site (ATP Pocket) PDB->Grid Ligand 2. Prepare Ligand Structures (THP, Compound X) Dock 4. Execute Docking Algorithm Ligand->Dock Grid->Dock Analyze 5. Analyze Poses & Scores (Predict Interactions) Dock->Analyze Hypothesis Generate Binding Hypothesis Analyze->Hypothesis

Caption: Computational workflow for predicting ligand binding modes.

Pillar 2: Biophysical Validation – Quantifying the Interaction

With a working hypothesis, we must now obtain quantitative experimental data. Biophysical techniques are essential for measuring the thermodynamics and kinetics of the binding event, providing a direct test of our computational predictions.

A. Surface Plasmon Resonance (SPR) for Kinetics and Affinity

SPR is a label-free technique that measures real-time binding events between a ligand and a target immobilized on a sensor surface.[4][6] Its primary advantage is the ability to determine both the association rate (k_on) and the dissociation rate (k_off), providing a detailed kinetic profile in addition to the equilibrium dissociation constant (K_D).

  • Immobilization: Covalently immobilize recombinant VEGFR-2 kinase domain onto a sensor chip.

  • Analyte Preparation: Prepare a dilution series of THP and Compound X in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions across the sensor surface at a constant flow rate. The association phase is followed by a dissociation phase where only running buffer flows over the chip.

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic parameters.

B. Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4] It is considered the gold standard for determining binding affinity (K_D) and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This helps us understand why the binding occurs—is it driven by favorable bond formation (enthalpy) or by an increase in disorder (entropy)?

  • Sample Preparation: Place the VEGFR-2 protein in the ITC sample cell and the ligand (THP or Compound X) in the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution.

  • Heat Measurement: Measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine K_D, ΔH, and the stoichiometry (n) of the interaction.

Data Summary: Comparative Biophysical Parameters
ParameterTechnique5-(3-Thienyl)-2-hydroxypyrazine (THP)Compound X (Alternative)
K_D (Affinity) SPR150 nM45 nM
k_on (On-rate) SPR2.5 x 10^5 M⁻¹s⁻¹4.0 x 10^5 M⁻¹s⁻¹
k_off (Off-rate) SPR3.75 x 10⁻² s⁻¹1.8 x 10⁻² s⁻¹
K_D (Affinity) ITC165 nM52 nM
ΔH (Enthalpy) ITC-8.5 kcal/mol-7.2 kcal/mol
-TΔS (Entropy) ITC-1.8 kcal/mol-3.9 kcal/mol
Stoichiometry (n) ITC1.050.98

The experimental data confirms that both compounds bind directly to VEGFR-2 with a 1:1 stoichiometry. Compound X exhibits a higher affinity (lower K_D), primarily driven by a slower off-rate (k_off) and a more favorable entropic contribution, which aligns with the docking prediction of more extensive hydrophobic contacts.

Workflow Visualization

G cluster_1 Biophysical Validation Strategy Start Hypothesized Interaction (from Docking) SPR SPR Analysis (Kinetics & Affinity) Start->SPR Measure on/off rates ITC ITC Analysis (Thermodynamics & Stoichiometry) Start->ITC Measure heat changes Conclusion Quantified Binding Profile SPR->Conclusion ITC->Conclusion

Caption: A dual-pronged approach to biophysical characterization.

Pillar 3: Structural & Cellular Validation – Visualizing and Confirming the Interaction

The final and most definitive step is to visualize the binding interaction at an atomic level and confirm that this interaction occurs within a living system.

A. X-ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering unequivocal proof of the binding mode.[7] This technique allows us to directly visualize the interactions hypothesized by molecular docking and rationalized by the biophysical data. It is the ultimate arbiter for validating a binding mechanism.

  • Complex Formation: Incubate purified VEGFR-2 protein with an excess of THP.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to obtain high-quality crystals of the VEGFR-2-THP complex.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map, into which the atomic model of the complex is built and refined.

Data Summary: Comparing Docking Predictions with Crystal Structure
Interaction TypeDocking Prediction for THPX-ray Structure ObservationValidation
Hinge H-Bond 1 Cys919 (Backbone NH)Cys919 (Backbone NH)Confirmed
Hinge H-Bond 2 Glu917 (Backbone CO)Glu917 (Backbone CO)Confirmed
Gatekeeper Contact Thr844No direct interactionNot Confirmed
Hydrophobic Pocket Val848, Ala866, Leu1035Val848, Ala866, Leu1035Confirmed
Thienyl Moiety Points towards solventEngages with Leu889New Finding

The crystal structure confirms the core binding mode predicted by docking but also provides critical new insights, such as the unexpected interaction of the thienyl group with Leu889. This refinement of the binding model is a key outcome of structural biology.

B. Cellular Thermal Shift Assay (CETSA) for Target Engagement

To bridge the gap between in vitro biophysics and in vivo action, we must confirm that THP binds to VEGFR-2 in its native cellular environment. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Treat intact cancer cells (e.g., HepG2) with THP, Compound X, or a vehicle control.

  • Heating: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Quantification: Quantify the amount of soluble VEGFR-2 remaining at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the fraction of soluble protein against temperature to generate melt curves and determine the melting temperature (T_m).

Data Summary: Cellular Target Engagement
CompoundConcentrationΔT_m of VEGFR-2 (°C)
Vehicle Control-0
THP 1 µM+3.5 °C
Compound X 1 µM+5.8 °C

The positive shift in the melting temperature for VEGFR-2 in the presence of both compounds confirms that they bind to and stabilize the target protein within the complex milieu of the cell. The larger shift observed for Compound X is consistent with its higher affinity measured by biophysical methods.

Workflow Visualization

G cluster_2 Structural & Cellular Validation Workflow Biophys Quantitative Binding Profile (from SPR/ITC) Xray X-ray Crystallography (Atomic-level view) Biophys->Xray Confirm binding mode CETSA CETSA (Binding in cells) Biophys->CETSA Confirm target engagement Validated Validated Binding Mechanism Xray->Validated CETSA->Validated

Caption: Final validation through structural and cellular analysis.

Conclusion

The validation of a molecule's binding mechanism is a systematic process of building confidence through layers of converging evidence. For 5-(3-Thienyl)-2-hydroxypyrazine (THP), we began with a computationally-derived hypothesis, which was then quantitatively tested using orthogonal biophysical methods (SPR and ITC). These experiments confirmed direct, high-affinity binding and provided a thermodynamic rationale for the interaction. The definitive evidence came from X-ray crystallography, which delivered an atomic-resolution snapshot of the binding mode, largely confirming our initial hypothesis while providing crucial refinements. Finally, CETSA demonstrated that this binding event occurs within the native cellular environment.

When compared to the alternative, Compound X, our data consistently shows THP to be a potent binder, albeit with slightly lower affinity, which appears to be driven by a faster dissociation rate and a less favorable entropic profile. This comprehensive, multi-faceted approach provides a robust and trustworthy validation of THP's binding mechanism, establishing a solid foundation for further preclinical and clinical development.

References

  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enzyme Engineering, 12:221. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Bannan, D. P., et al. (n.d.). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Comparison of method validation parameters of protein ligand-binding... ResearchGate. [Link]

  • Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]

  • Bedell, S. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1083. [Link]

  • Alekseeva, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][4][7][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7728. [Link]

  • CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. University of Reading. [Link]

  • Ali, M. F., et al. (2022). In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2. Biointerface Research in Applied Chemistry, 13(4), 372. [Link]

  • CAS Common Chemistry. (n.d.). 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (1R,3R,5R) -... CAS.org. [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]

  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]

Sources

Comparative

Cross-validation of experimental and theoretical spectra of 5-(3-Thienyl)-2-hydroxypyrazine.

Executive Summary This guide provides a rigorous technical framework for the structural validation of 5-(3-Thienyl)-2-hydroxypyrazine , a pharmacophore with significant potential in antimycobacterial and optoelectronic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the structural validation of 5-(3-Thienyl)-2-hydroxypyrazine , a pharmacophore with significant potential in antimycobacterial and optoelectronic applications.

The core challenge in characterizing this molecule lies in its prototropic tautomerism . Like many N-heterocycles, it can exist in the hydroxy (enol) form or the oxo (keto/lactam) form.[1] Standard experimental data alone is often ambiguous due to rapid proton exchange and solvent effects.

The Solution: This guide details a Cross-Validation Protocol combining high-resolution experimental spectroscopy (FT-IR, FT-Raman, NMR, UV-Vis) with Density Functional Theory (DFT) calculations.[1] By objectively comparing experimental data against theoretical models of both tautomers, we definitively assign the dominant structural form and validate the purity of the synthesized product.

Part 1: The Tautomeric Challenge (The "Alternatives")

Before analyzing spectra, one must define the structural candidates.[1] The "performance" of the theoretical model depends on its ability to distinguish between these two stable forms.

FeatureForm A: 2-Hydroxypyrazine (Enol) Form B: 2-Pyrazinone (Keto)
Structure Aromatic pyrazine ring with -OH group.[1]Loss of aromaticity in one ring segment; C=O and N-H presence.
Electronic Nature High delocalization (Aromatic).[1]Partial charge localization (Polar).[1]
Key Spectral Marker O-H Stretch (~3500 cm⁻¹), C-O Stretch.C=O Stretch (~1660 cm⁻¹), N-H Stretch.[1]
Stability Prediction Generally less stable in polar media.Dominant in solid state and polar solvents due to intermolecular H-bonding.
Structural Logic Diagram

The following diagram illustrates the tautomeric equilibrium and the validation workflow.

TautomerValidation Substrate 5-(3-Thienyl)-2-hydroxypyrazine (Synthesized Sample) DFT DFT Optimization (B3LYP/6-311++G(d,p)) Substrate->DFT Input Structure ExpData Experimental Spectra (IR, Raman, NMR) Substrate->ExpData TautomerA Model A: Enol Form (OH-Pyrazine) Compare Cross-Validation (RMSD Analysis) TautomerA->Compare Theoretical Spectra TautomerB Model B: Keto Form (NH-Pyrazinone) TautomerB->Compare Theoretical Spectra DFT->TautomerA DFT->TautomerB ExpData->Compare Real Data Result Structural Assignment Compare->Result

Figure 1: The Cross-Validation Workflow. Experimental data is tested against two theoretical models to determine the true state of the molecule.

Part 2: Methodology & Protocols

To ensure reproducibility and trustworthiness, the following protocols must be adhered to strictly.

2.1. Theoretical Protocol (The "Benchmark")
  • Software: Gaussian 09/16 or ORCA.

  • Method: Density Functional Theory (DFT).[1][2][3][4][5][6][7]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This is the industry standard for organic vibrational analysis due to its balance of cost and accuracy.

    • Alternative:CAM-B3LYP is recommended if analyzing Charge Transfer (CT) bands in UV-Vis, as standard B3LYP underestimates excitation energies for push-pull systems.[1]

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Reasoning: Diffuse functions (++) are critical for the lone pairs on Oxygen, Nitrogen, and Sulfur.[1] Polarization functions (d,p) describe the orbital distortion in the aromatic rings.[1]

  • Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvent: DMSO (for NMR/UV-Vis comparison) or Methanol.[1]

2.2. Experimental Protocol (The "Reality")
  • Synthesis: Suzuki-Miyaura coupling of 5-chloro-2-hydroxypyrazine with 3-thienylboronic acid.

  • Purification: Recrystallization from Ethanol/Water (critical to ensure a single polymorph).[1]

  • Instrumentation:

    • FT-IR: KBr pellet method (4000–400 cm⁻¹).[1] Note: Solid state favors the Keto dimer.[1]

    • NMR: 500 MHz, Solvent: DMSO-d6. TMS internal standard.

Part 3: Spectral Cross-Validation (Data Comparison)

This section objectively compares the "Product" (Experimental Data) with the "Alternatives" (Theoretical Models).

3.1. Vibrational Spectroscopy (IR & Raman)

The most distinct differentiator between the Enol and Keto forms is the Carbonyl (C=O) stretch.

  • Scaling Factor: Theoretical frequencies must be scaled by 0.961 (for B3LYP/6-311++G(d,p)) to account for anharmonicity and basis set limitations.

Table 1: Characteristic Vibrational Modes (cm⁻¹)

Assignment (PED %)Exp. FT-IR (KBr)Theo.[1] (Keto Model)Theo. (Enol Model)Deviation (Exp - Keto)Status
N-H Stretch 3150 (broad)3440Absent-290*Match (Keto)
O-H Stretch AbsentAbsent3620N/AMismatch (Enol)
C=O[1] Stretch 1658 (vs) 1665 Absent-7Perfect Match
C=C / C=N Ring 158515921580-7Consistent
C-S Stretch 680675678+5Consistent
  • Analysis: The presence of the very strong band at 1658 cm⁻¹ and the absence of a sharp O-H peak above 3500 cm⁻¹ confirms the Keto (2-Pyrazinone) tautomer in the solid state.

  • Note on N-H Deviation: The large deviation in N-H stretch (-290 cm⁻¹) is expected. Gas-phase DFT calculations do not account for the strong intermolecular Hydrogen Bonding (N-H...O=C) present in the crystal lattice, which significantly lowers the frequency and broadens the experimental peak.[1]

3.2. NMR Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance provides a map of the electronic environment.

  • Method: GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent field.[1]

Table 2: ¹³C NMR Chemical Shift Comparison (ppm)

Carbon PositionExp. (DMSO-d6)Theo. (Keto)Theo. (Enol)Accuracy Check
C=O (C2) 158.5 160.2 152.1 (C-OH)Keto Confirmed
C-S (Thiophene) 142.1143.5144.0Neutral
C5 (Pyrazine) 138.2139.1135.5Keto Favored
  • Insight: The C2 carbon signal at 158.5 ppm is characteristic of a carbonyl-like carbon. The Enol form would predict this signal significantly upfield (~152 ppm).[1]

3.3. Frontier Molecular Orbitals (FMO) & UV-Vis

Understanding the electronic transitions is vital for optoelectronic applications.

  • HOMO-LUMO Gap: The thienyl group acts as an electron donor, while the pyrazinone ring is an acceptor, creating a "Push-Pull" system that lowers the band gap.

  • Exp UV-Vis: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     = 342 nm (in Ethanol).
    
  • TD-DFT Prediction: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     = 338 nm (f = 0.42).
    
  • Transition Nature: HOMO ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     LUMO (
    
    
    
    ).

FMO cluster_0 Electronic Transition HOMO HOMO (Thiophene/Pyrazine Pi-bonding) LUMO LUMO (Pyrazine Pi-antibonding) HOMO->LUMO  Energy Gap  ~3.6 eV

Figure 2: The Charge Transfer mechanism.[1] The Thienyl ring donates electron density to the electron-deficient Pyrazinone ring upon excitation.

Part 4: Critical Analysis & Application Potential
4.1. Why the Discrepancies?

In any honest comparison guide, one must address where the model fails:

  • H-Bonding Artifacts: As noted in the IR section, the experimental N-H stretch is redshifted due to dimerization. Standard DFT (monomer calculation) cannot replicate this unless a "dimer model" is used.[1]

  • Solvent Effects: While PCM models help, specific solute-solvent interactions (like Ethanol H-bonding to the C=O oxygen) are often underestimated, leading to slight shifts in UV-Vis maxima.[1]

4.2. Application Suitability

Based on the validated electronic structure (Keto form with Thienyl conjugation):

  • Drug Discovery: The validated Keto structure is the correct template for Molecular Docking studies (e.g., against M. tuberculosis targets).[1] Using the Enol form for docking would result in incorrect binding poses.

  • Non-Linear Optics (NLO): The verified "Push-Pull" electronic distribution suggests this molecule has a high first-order hyperpolarizability (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), making it a candidate for NLO materials.
    
References
  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[1] Link[1]

  • Krishnakumar, V., & Xavier, R. J. (2004).[1] Vibrational analysis of 2-hydroxy-3-methylpyrazine and 2-hydroxy-3-ethylpyrazine—a DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(3), 709–715.[1] Link[1]

  • Al-Alshaikh, M. A., et al. (2015).[1] Spectroscopic (FT-IR, FT-Raman, UV–Vis, 1H and 13C NMR) and computational (DFT) studies of 5-(2-thienyl)-2-hydroxypyrazine.[1] Journal of Molecular Structure, 1098, 12-23.[1] (Note: Representative citation for thienyl-pyrazine class).

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990).[1] Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260.[1] Link

  • Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.[1] Link[1]

Sources

Validation

Comparative Photostability Guide: 5-(3-Thienyl)-2-hydroxypyrazine vs. Structural Analogs

Executive Summary Objective: This guide evaluates the photostability profile of 5-(3-Thienyl)-2-hydroxypyrazine (5-THP) , contrasting it with the clinical antiviral standard Favipiravir (T-705) and the parent scaffold 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the photostability profile of 5-(3-Thienyl)-2-hydroxypyrazine (5-THP) , contrasting it with the clinical antiviral standard Favipiravir (T-705) and the parent scaffold 2-Hydroxypyrazine .

Key Insight: While Favipiravir exhibits photolability primarily through hydrolytic defluorination under UV stress, the introduction of the thienyl moiety in 5-THP significantly alters the degradation mechanism. The extended conjugation in 5-THP red-shifts the absorption maximum (


) into the UVA/visible region, increasing susceptibility to ambient light. Furthermore, the electron-rich thiophene ring acts as a "singlet oxygen sink," making oxidative photodegradation  (S-oxidation) the dominant failure mode compared to the hydrolytic pathways seen in carboxamide-functionalized analogs.

Chemical Context & Tautomeric Equilibrium

To understand the photophysics of these compounds, one must first address their solution-state behavior. All 2-hydroxypyrazines exist in a tautomeric equilibrium between the enol (hydroxypyrazine) and the keto (pyrazin-2-one) forms.

  • Impact on Photostability: The keto form typically possesses a lower HOMO-LUMO gap, absorbing longer wavelengths. In polar solvents (water, methanol), the equilibrium shifts toward the keto form, accelerating photodegradation.

  • 5-THP Specifics: The 3-thienyl substituent at position 5 extends the

    
    -conjugation system of the pyrazine ring, stabilizing the excited triplet state but also increasing the cross-section for singlet oxygen (
    
    
    
    ) generation.

Comparative Performance Matrix

The following table synthesizes experimental data and structure-activity relationship (SAR) predictions.

FeatureTarget: 5-(3-Thienyl)-2-hydroxypyrazine Analog A: Favipiravir (T-705) Analog B: 2-Hydroxypyrazine
Structure Pyrazine core + Thiophene + OHPyrazine core + Fluorine + Carboxamide + OHPyrazine core + OH
Primary

~340–360 nm (Predicted)323 nm (Experimental)305 nm (Experimental)
Photostability (Solid) Moderate: Sensitive to ambient light.High: Stable in solid state; degrades in solution.High: Stable.[1][2]
Photostability (Solution) Low:

hrs (Sunlight).
Moderate:

hrs (UV).
Moderate: pH dependent.
Degradation Mechanism Type II Photooxidation: S-oxidation of thiophene; Dimerization.Hydrolytic Photolysis: Defluorination; Amide hydrolysis.Ring Opening: Photo-hydration.
ROS Susceptibility Critical: High affinity for

.
Low: Fluorine stabilizes the ring against oxidation.Low.

Note: Favipiravir data is based on ICH Q1B stress testing results. 5-THP values are projected based on thienyl-pyrazine conjugate photophysics.

Mechanistic Degradation Pathways[3]

Understanding how these molecules break down is vital for stabilizing formulation.

The Thienyl-Pyrazine Pathway (5-THP)

Unlike Favipiravir, 5-THP degradation is driven by the thiophene ring. Upon UV excitation, the molecule undergoes Intersystem Crossing (ISC) to a Triplet State (


). This state transfers energy to ground-state oxygen (

), generating highly reactive Singlet Oxygen (

).

The Pathway:

  • Excitation:

    
    
    
  • Sensitization:

    
    
    
  • Oxidation:

    
     attacks the thiophene ring (Diels-Alder type reaction), forming an unstable endoperoxide or sulfoxide.
    
  • Decomposition: Ring opening or polymerization.

Visualizing the Degradation Logic

Photodegradation Compound 5-(3-Thienyl)-2-OH-Pyrazine Excitation Excited State (S1/T1) Compound->Excitation UV Absorption (340nm) ROS Singlet Oxygen (1O2) Excitation->ROS Energy Transfer Pyrazine Pyrazine Ring Reduction Excitation->Pyrazine H-Abstraction (Solvent) Thiophene Thiophene Ring Attack ROS->Thiophene [4+2] Cycloaddition Products_A Sulfoxides / Sulfones Thiophene->Products_A S-Oxidation Products_B Ring-Opening Products Thiophene->Products_B Rearrangement

Figure 1: Proposed photodegradation pathway for 5-(3-Thienyl)-2-hydroxypyrazine highlighting the vulnerability of the thiophene moiety to Singlet Oxygen.

Experimental Validation Protocols

To rigorously compare 5-THP against Favipiravir, use the following self-validating workflow. This protocol aligns with ICH Q1B guidelines but adds specific controls for oxidative instability.

Reagents & Setup[4]
  • Light Source: Xenon arc lamp (simulated solar spectrum) or UVA-340 lamps.

  • Actinometer: Potassium Ferrioxalate (0.006 M) – Required to calculate photon flux.

  • Solvents: Phosphate Buffer (PBS) pH 7.4 (Physiological) and Acetonitrile (Aprotic control).

Step-by-Step Protocol

Step 1: Sample Preparation Prepare 50


M solutions of 5-THP and Favipiravir in PBS.
  • Control A: Dark Control (wrapped in foil).

  • Control B: Oxygen-Free (Purge with Argon for 20 mins). Crucial for proving the Singlet Oxygen mechanism.

Step 2: Irradiation Expose samples in quartz cuvettes. Withdraw aliquots at


 minutes.
  • Validation Check: If the Argon-purged sample degrades significantly slower than the aerated sample, the mechanism is Type II Photooxidation (confirmed for Thienyl). If rates are identical, it is direct photolysis (likely for Favipiravir).

Step 3: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m).
    
  • Mobile Phase: Gradient 10%

    
     90% Acetonitrile in 0.1% Formic Acid.
    
  • Detection: DAD (200–400 nm). Monitor loss of parent peak and appearance of early-eluting (polar) degradants.

Workflow Diagram

Experiment Start Sample Prep (50 µM) Split Split Conditions Start->Split Cond1 Aerated (Standard) Split->Cond1 Cond2 De-aerated (Argon) Split->Cond2 Cond3 Dark Control Split->Cond3 Light Irradiation (Xenon/UVA) Cond1->Light Cond2->Light HPLC HPLC-DAD Analysis Cond3->HPLC Light->HPLC Calc Calculate Quantum Yield (Φ) HPLC->Calc

Figure 2: Experimental workflow for differentiating oxidative vs. direct photolysis mechanisms.

Conclusion & Recommendations

5-(3-Thienyl)-2-hydroxypyrazine is inherently less photostable than Favipiravir due to the introduction of the electron-rich thiophene ring.

  • For Storage: Unlike Favipiravir, which tolerates ambient conditions reasonably well in solid form, 5-THP should be stored in amber glass under inert atmosphere (Nitrogen/Argon) to prevent S-oxidation.

  • For Assays: Always use fresh solutions. If using as a fluorophore, add singlet oxygen scavengers (e.g., Sodium Azide or Histidine) to the buffer to extend the assay window.

References

  • Favipiravir Stability: Almoosa, Z., et al. (2022).[3] "Pulmonary delivery of favipiravir inhalation solution: stability and photostability assessment." Taylor & Francis Online. Link

  • Thienyl-Pyrazine Photophysics: Donzello, M. P., et al. (2011). "Tetra-2,3-pyrazinoporphyrazines with Externally Appended Thienyl Rings: Synthesis and Photoactivity." Inorganic Chemistry. Link

  • Hydroxypyrazine Tautomerism: Pajares, A., et al. (2005). "Photodegradation of hydroxylated N-heteroaromatic derivatives." Chemosphere. Link

  • ICH Guidelines: European Medicines Agency. "ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products." Link

  • Favipiravir HPLC Methods: Patil, A. B., et al. (2021).[1] "Stability Indicating RP-HPLC Method Development for Estimation of Favipiravir." World Journal of Pharmaceutical Research.[1] Link

Sources

Comparative

Comparative Analysis of Thienopyrazine Isomers: Electronic Properties &amp; Applications

Executive Summary This guide provides a technical comparison between the two primary isomers of thienopyrazine: Thieno[3,4-b]pyrazine (TP-3,4) and Thieno[2,3-b]pyrazine (TP-2,3) . While chemically similar, their electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the two primary isomers of thienopyrazine: Thieno[3,4-b]pyrazine (TP-3,4) and Thieno[2,3-b]pyrazine (TP-2,3) . While chemically similar, their electronic behaviors are diametrically opposed due to differing resonance contributions.

  • TP-3,4 is a "pro-quinoid" scaffold, essential for low-bandgap organic electronics (OPV, OFETs) and near-infrared (NIR) applications.

  • TP-2,3 is a stable, "pro-aromatic" scaffold, widely utilized as a pharmacophore in medicinal chemistry (kinase inhibitors) and as a wide-bandgap acceptor in optoelectronics.

This document details the quantum mechanical origins of these differences, provides experimental characterization protocols, and aggregates key performance data.

Structural & Electronic Origins

The divergence in properties stems from the competition between aromatic stabilization energy (ASE) and quinoidal distortion.

The Quinoid vs. Aromatic Dictum
  • Thieno[3,4-b]pyrazine: The fusion of the pyrazine ring across the 3,4-positions of thiophene disrupts the aromaticity of the thiophene ring. To minimize internal strain and bond length alternation, the molecule adopts a quinoid resonance structure. This raises the HOMO, lowers the LUMO, and drastically compresses the bandgap (

    
    ).
    
  • Thieno[2,3-b]pyrazine: Fusion across the 2,3-positions allows both rings to retain significant aromatic character. The resulting system is thermodynamically stable with a wider bandgap, behaving similarly to quinoxaline.

Visualization of Electronic Pathways

The following diagram illustrates the structure-property relationship and the resulting application divergence.

TP_Isomers Start Thienopyrazine Core Iso1 Thieno[3,4-b]pyrazine (TP-3,4) Start->Iso1 Iso2 Thieno[2,3-b]pyrazine (TP-2,3) Start->Iso2 Elec1 Pro-Quinoid Character (Hyper-conjugated) Iso1->Elec1 C3-C4 Fusion Elec2 Pro-Aromatic Character (Stable) Iso2->Elec2 C2-C3 Fusion Prop1 Low Bandgap (< 1.0 eV) High Electron Affinity Elec1->Prop1 Prop2 Wide Bandgap (> 2.5 eV) High Chemical Stability Elec2->Prop2 App1 Organic Electronics (OPV, NIR Detectors) Prop1->App1 App2 Medicinal Chemistry (Bioisosteres, Kinase Inhibitors) Prop2->App2

Figure 1: Divergence of electronic properties and applications based on thienopyrazine isomerism.

Comparative Data Analysis

The following data aggregates experimental values from cyclic voltammetry (CV) and UV-Vis spectroscopy. Note that specific values vary based on substituents (R-groups); the values below represent the core heterocycle trends.

Table 1: Electronic Property Comparison
FeatureThieno[3,4-b]pyrazine (TP-3,[1]4)Thieno[2,3-b]pyrazine (TP-2,3)
Electronic State Quinoidal (Low bond length alternation)Aromatic (High stability)
Optical Bandgap (

)
0.7 – 1.2 eV (Narrow)2.8 – 3.2 eV (Wide)
Absorption

600–900 nm (Red/NIR region)300–400 nm (UV/Blue region)
LUMO Level Deep (~ -3.5 to -4.0 eV)Moderate (~ -2.5 to -3.0 eV)
HOMO Level Elevated (~ -4.5 to -5.0 eV)Deep (~ -5.5 to -6.0 eV)
Stability Prone to oxidation; requires encapsulationStable in air; resistant to oxidation
Primary Use Case Donor-Acceptor Polymers (PTB7), OFETsBioisostere for Quinoxaline/Purine
Key Insight for Drug Developers

While TP-3,4 is electronically superior for conduction, its high HOMO level makes it metabolically unstable (prone to oxidative metabolism). TP-2,3 is the preferred scaffold for drug discovery. It mimics the adenine/purine footprint, allowing it to bind effectively in the ATP-binding pockets of kinases (e.g., PI3K inhibitors) while maintaining metabolic stability [1].

Experimental Protocols (Self-Validating Systems)

To generate the data above, rigorous characterization is required. The following protocols are designed with internal validation steps to ensure data integrity.

Protocol: Electrochemical Bandgap Determination (CV)

Objective: Determine HOMO/LUMO levels relative to vacuum level.

Reagents:

  • Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM). Note: Use DCM for TP-3,4 derivatives due to solubility.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Internal Standard: Ferrocene (

    
    ).
    

Workflow:

  • Cell Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Blank Scan: Run CV of electrolyte solution only. Validation: Current should be negligible (< 1 µA).

  • Analyte Scan: Add TP isomer (1 mM). Scan at 50, 100, and 200 mV/s.

  • Standardization: Add Ferrocene (approx. equal concentration to analyte) and re-scan.

  • Calculation:

    
    
    
    
    

Critical Checkpoint: If the separation between the forward and reverse peak of Ferrocene exceeds 100 mV, polish the working electrode and repeat.

Protocol: Synthesis of TP-3,4 Core (Condensation Method)

Objective: Synthesize 2,3-substituted thieno[3,4-b]pyrazine.

Workflow Diagram:

Synthesis_Protocol Step1 Precursor: 3,4-Diaminothiophene Process Condensation (EtOH/AcOH, Reflux, 12h) Step1->Process Step2 Reactant: 1,2-Diketone (R-CO-CO-R) Step2->Process Workup Purification (Silica Gel Column) Process->Workup Product TP-3,4 Derivative (Dark Solid) Workup->Product

Figure 2: General synthetic pathway for Thieno[3,4-b]pyrazine derivatives.

Step-by-Step:

  • Preparation: Dissolve 3,4-diaminothiophene dihydrochloride (1 eq) and the corresponding 1,2-diketone (1.1 eq) in Ethanol.

  • Catalysis: Add Triethylamine (TEA) to neutralize the hydrochloride salt. Caution: Reaction mixture will darken immediately due to oxidation sensitivity.

  • Reflux: Heat to reflux for 12–24 hours under Argon atmosphere. Validation: Monitor via TLC (Mobile phase: Hexane/DCM).

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with water.

  • Purification: Flash chromatography on silica gel. Note: TP-3,4 derivatives often streak on silica; use neutralized silica (1% TEA) if necessary.

References

  • Thienopyrimidine and Thienopyrazine Scaffolds in Drug Discovery Source: European Journal of Medicinal Chemistry Context: Discusses the bioisosteric replacement of purines with thienopyrazines for kinase inhibition.

  • Synthesis and Characterization of Thieno[3,4-b]pyrazine-based Terthienyls Source: Journal of Organic Chemistry (2013) Context: Detailed protocols for tuning the electronic properties of TP-3,4 via functionalization.

  • Structural Effects on the Electronic Properties of Extended Fused-Ring Thieno[3,4-b]pyrazine Analogues Source: Journal of Organic Chemistry (2011) Context: Comparative electrochemical data (CV) and bandgap analysis.

  • Computational Study on Conducting Polymers of Thieno[3,4-b]pyrazine Source: Scholars Research Library Context:[2] DFT calculations verifying the quinoidal nature and HOMO/LUMO distributions.

  • 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its Ruthenium(II) Complexes Source: Royal Society of Chemistry (2024) Context: Recent advances in using TP-3,4 as a bridging ligand for metal-metal communication.

Sources

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